(3S)-3-methyl-1-(propane-2-sulfonyl)piperazine

Overview

Description

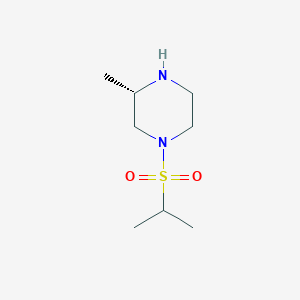

“(3S)-3-methyl-1-(propane-2-sulfonyl)piperazine” is a chemical compound with the CAS Number: 1604338-28-4 . It has a molecular weight of 206.31 . The IUPAC name for this compound is (S)-1-(isopropylsulfonyl)-3-methylpiperazine .

Molecular Structure Analysis

The InChI code for “(3S)-3-methyl-1-(propane-2-sulfonyl)piperazine” is 1S/C8H18N2O2S/c1-7(2)13(11,12)10-5-4-9-8(3)6-10/h7-9H,4-6H2,1-3H3/t8-/m0/s1 . The InChI key is OUZMVMGOFDATKT-QMMMGPOBSA-N .Physical And Chemical Properties Analysis

“(3S)-3-methyl-1-(propane-2-sulfonyl)piperazine” has a molecular weight of 206.31 . It is stored at a temperature of 28 C .Scientific Research Applications

Crystallographic and Biological Studies

(3S)-3-methyl-1-(propane-2-sulfonyl)piperazine and its derivatives exhibit a range of crystallographic structures and biological activities. For instance, certain piperazine derivatives demonstrate anti-malarial activity, with their molecular conformation and specific substituents (like the benzyl group and methylene substituents at the piperazinyl nitrogens) playing a crucial role in generating this activity (Cunico et al., 2009). Furthermore, some piperazine derivatives have been identified for their high binding affinity to 5-HT(6) serotonin receptors, highlighting their potential in therapeutic applications (Park et al., 2011).

Material Science and Nanotechnology

In the field of material science, N-aminoethyl piperazine propane sulfonate-modified carbon nanotubes have been developed to enhance the compatibility between these nanotubes and polyamide matrices. This development is pivotal for applications in desalination, food, and biological separation processes, indicating the material's potential in creating hybrid membranes for salt separation (Guo et al., 2018). Moreover, zwitterionic amide monomers like N-aminoethyl piperazine propane sulfonate have been synthesized and used to create nanofiltration membranes with enhanced separation performance and antifouling properties (An et al., 2013).

Water Treatment and Environmental Applications

A pH-responsive, charge-switchable piperazine derivative has been designed and implemented as a draw solute for arsenic removal from water through forward osmosis. This compound's abundance in ionic groups and its pH-responsive property, coupled with a supramolecular configuration, make it an ideal draw solute for wastewater treatment (Wu et al., 2019).

Synthesis and Structural Analysis

Various piperazine derivatives, including those related to (3S)-3-methyl-1-(propane-2-sulfonyl)piperazine, have been synthesized and structurally analyzed, revealing that the piperazine ring generally adopts a chair conformation and the geometry around the sulfur atom is distorted tetrahedral. These structural insights are critical for understanding the compound's chemical behavior and potential applications in different fields (Naveen et al., 2007).

Safety And Hazards

properties

IUPAC Name |

(3S)-3-methyl-1-propan-2-ylsulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S/c1-7(2)13(11,12)10-5-4-9-8(3)6-10/h7-9H,4-6H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZMVMGOFDATKT-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)S(=O)(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1)S(=O)(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-3-methyl-1-(propane-2-sulfonyl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1411117.png)

![N-(3-Fluoro-4-methoxybenzyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1411118.png)